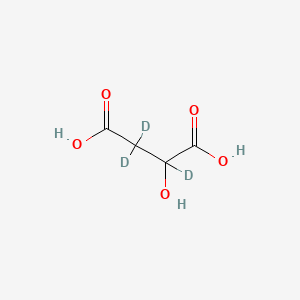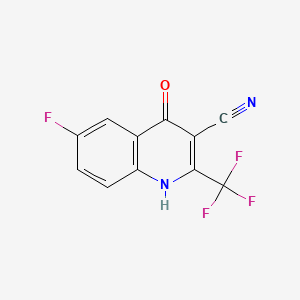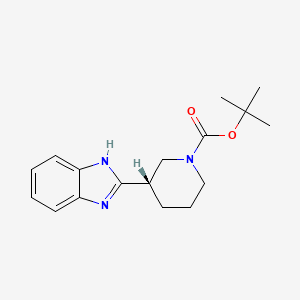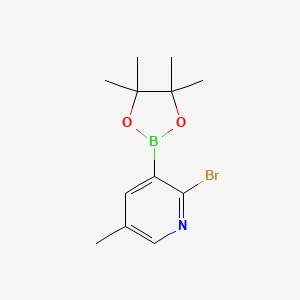
2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 . It is related to the compound 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has applications in the field of medicine, organic synthesis, and fine chemicals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be represented by the InChI string: InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 . This indicates that the molecule consists of a pyridine ring substituted with a bromo group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Applications De Recherche Scientifique
Medicinal Applications
The compound 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester has been noted for its importance in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. This application leverages the compound’s reactivity in organic synthesis, particularly in creating molecules that can interact with biological systems .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are pivotal in creating new carbon-carbon bonds and hence new molecular structures .
Fine Chemicals Production
The boronic ester group within this compound is also valuable in the production of fine chemicals. These are typically high-value, low-volume chemicals used in specialized applications such as pharmaceuticals, agrochemicals, and materials science .
Borylation Reactions
Compounds containing the 1,3,2-dioxaborolane moiety are used in borylation reactions. These reactions are essential for introducing boron into molecules, which can then undergo further transformations such as Suzuki coupling—a powerful tool for creating biaryl structures often found in pharmaceuticals .
Hydroboration
The same moiety is also involved in hydroboration reactions of alkynes and alkenes. This process adds boron across the carbon-carbon double or triple bond, which can then be converted into various functional groups through subsequent reactions .
Antimicrobial Potential
While not directly related to the exact compound , derivatives of similar compounds have shown antimicrobial potential. This suggests that with further modification, 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester could potentially be used to create antimicrobial agents .
Mécanisme D'action
Target of Action
The compound 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester, is an important intermediate for the synthesis of cholinergic drugs . These drugs primarily target the cholinergic system, which plays a crucial role in the nervous system by regulating the neurotransmitter acetylcholine.
Mode of Action
It is known that similar compounds participate in the synthesis of various drugs through nucleophilic and amidation reactions . These reactions involve the exchange of a nucleophile, or electron-rich atom, with the compound, leading to the formation of new covalent bonds.
Biochemical Pathways
The compound is involved in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . These drugs work by modulating the cholinergic system, a biochemical pathway that involves the neurotransmitter acetylcholine. Acetylcholine is essential for many functions in the body, including muscle movement and the regulation of heart rate and digestion.
Result of Action
The result of the action of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the synthesis of cholinergic drugs . These drugs can have various effects at the molecular and cellular level, depending on their specific mechanism of action. For example, they may increase the concentration of acetylcholine at nerve synapses, enhancing cholinergic transmission.
Propriétés
IUPAC Name |
2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGTIKJOZJYGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694420 |
Source


|
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-50-2 |
Source


|
| Record name | Pyridine, 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)
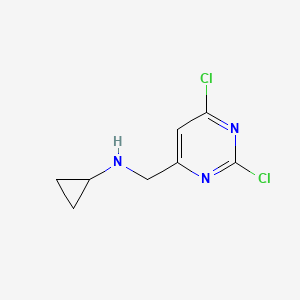
![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)
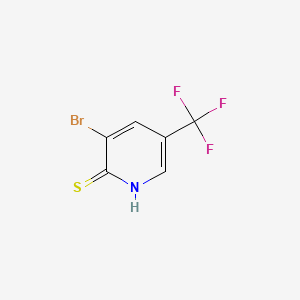
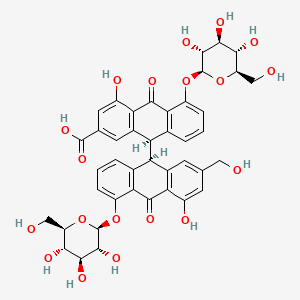
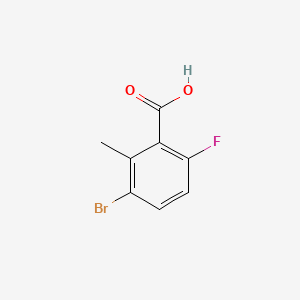
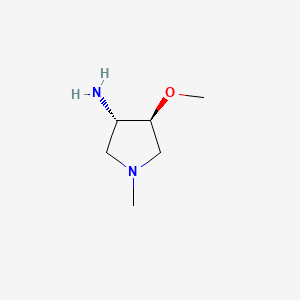
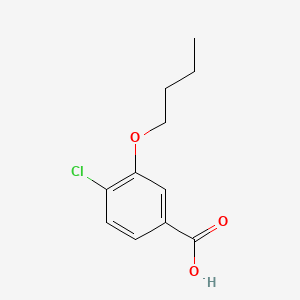
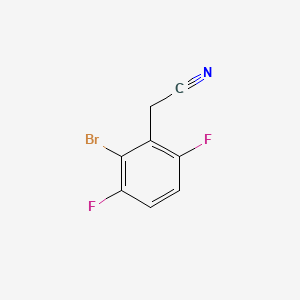

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
